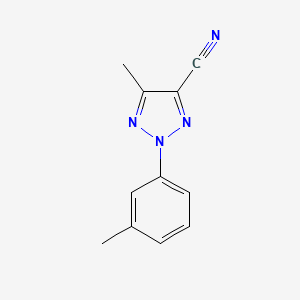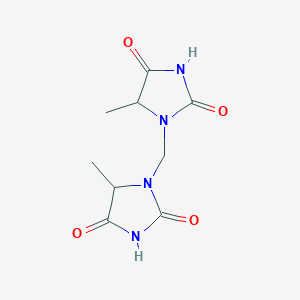![molecular formula C13H13N3 B14321700 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole CAS No. 105410-20-6](/img/structure/B14321700.png)
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is a heterocyclic compound that features a fused ring system combining imidazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of carbazole derivatives with imidazole precursors in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The reaction may require the use of protecting groups to ensure selective functionalization and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the electronic properties of the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying properties .
Scientific Research Applications
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to fit into binding sites of target proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
- Carbazole
- 3,6-Dimethoxy-9H-carbazole
Uniqueness
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is unique due to its fused ring system, which combines the properties of both imidazole and carbazole. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .
Properties
CAS No. |
105410-20-6 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3,6,7,8,9,10-hexahydroimidazo[4,5-a]carbazole |
InChI |
InChI=1S/C13H13N3/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)16-10)15-7-14-11/h5-7,16H,1-4H2,(H,14,15) |
InChI Key |
UVEPKTNHKWRIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C4=C(C=C3)NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)



![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)






![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
